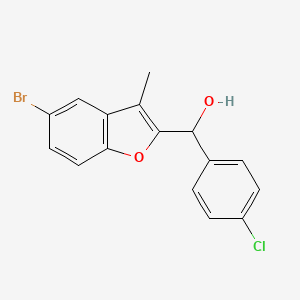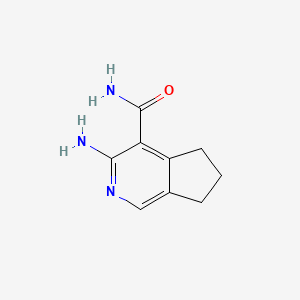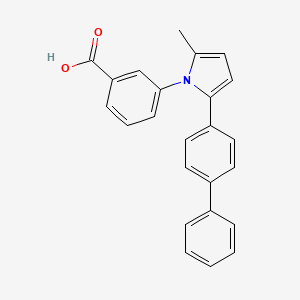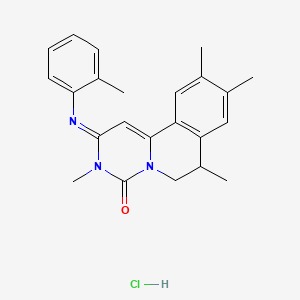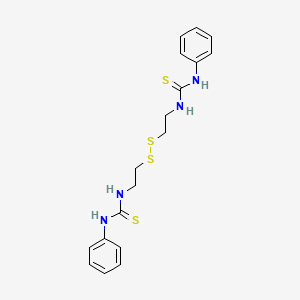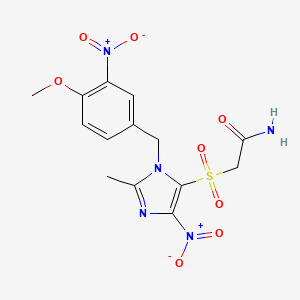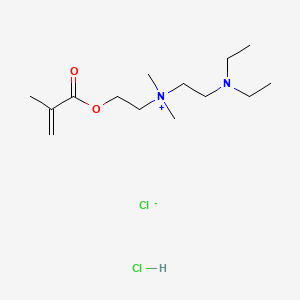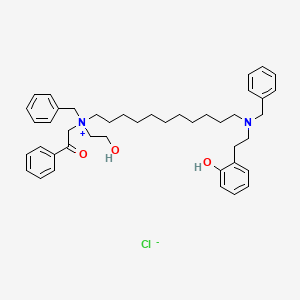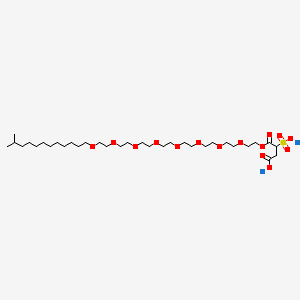
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound contains multiple functional groups, including esters, amides, and aromatic rings, which contribute to its diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate typically involves multiple steps, starting with the preparation of N-Methyl-L-tyrosine. This amino acid derivative is then coupled with bouvardin, a cyclic peptide, through esterification and amidation reactions. The final step involves the addition of hexanoate and hydration to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and consistency.
化学反応の分析
Types of Reactions
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the ester and amide functionalities.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its structural similarity to known bioactive peptides.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Bouvardin: A cyclic peptide with similar structural features but lacking the N-Methyl-L-tyrosine and hexanoate groups.
N-Methyl-L-tyrosine: An amino acid derivative that forms part of the compound’s structure.
Hexanoate Esters: Compounds containing the hexanoate group, used in various chemical and industrial applications.
Uniqueness
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate stands out due to its combination of multiple functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
特性
CAS番号 |
86229-74-5 |
|---|---|
分子式 |
C46H58N6O10 |
分子量 |
855.0 g/mol |
IUPAC名 |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] hexanoate |
InChI |
InChI=1S/C46H58N6O10/c1-9-10-11-12-40(53)62-38-22-17-32-25-36-42(55)47-27(2)41(54)48-28(3)44(57)50(5)35(23-30-13-18-33(60-8)19-14-30)43(56)49-29(4)45(58)52(7)37(46(59)51(36)6)24-31-15-20-34(21-16-31)61-39(38)26-32/h13-22,26-29,35-37H,9-12,23-25H2,1-8H3,(H,47,55)(H,48,54)(H,49,56) |
InChIキー |
NTCNEPWCHAMVJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OC1=C2C=C(CC3C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(CC4=CC=C(O2)C=C4)C(=O)N3C)C)C)CC5=CC=C(C=C5)OC)C)C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)
